molecular formula C19H28N4O4S B2608774 4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-71-6

4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2608774
CAS No.: 850935-71-6
M. Wt: 408.52
InChI Key: ZTQOJVOHGPVCBR-UHFFFAOYSA-N
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Description

“4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H28N4O4S. It is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The molecular structure of “this compound” includes an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Cardiac Electrophysiological Activity

The compound has been studied for its potential in cardiac electrophysiology. Research indicates that certain N-substituted benzamide and benzene-sulfonamides, akin to 4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, show promising activity in in vitro Purkinje fiber assays, similar to other class III agents used in cardiac arrhythmia treatments (Morgan et al., 1990).

Anti-Inflammatory and Anti-Cancer Properties

Some derivatives of this compound have been synthesized as potential anti-inflammatory and anti-cancer agents. The chemical structure of these derivatives, which include substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides, have shown fair to good yields in laboratory settings (Gangapuram & Redda, 2009).

Antioxidant and Antibacterial Activities

The compound's derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and evaluated for their biological activities, including antioxidant and antibacterial properties. These derivatives have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).

Anticonvulsant Drug Intermediates

The compound and its related structures have been used in the synthesis of important intermediates for anticonvulsant drugs like zonisamide (Arava et al., 2007).

Carbonic Anhydrase Inhibitors

Derivatives of this compound have been investigated as carbonic anhydrase inhibitors, especially in the context of tumor-associated isozyme IX. These inhibitors have potential applications in treating tumors (Ilies et al., 2003).

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on exploring these applications further.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-6-17-21-22-19(27-17)20-18(24)15-7-9-16(10-8-15)28(25,26)23(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQOJVOHGPVCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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